molecular formula C20H20FNO3 B2647231 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 1327061-08-4

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Cat. No.: B2647231
CAS No.: 1327061-08-4
M. Wt: 341.382
InChI Key: UHPYIOHIAYSGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a chemical compound of significant interest in forensic and pharmacological research. Structurally, it is characterized by a 1,3-benzodioxol-5-yl group and a pyrrolidinyl side chain, a configuration shared with compounds like MDPV (3,4-methylenedioxypyrovalerone), which are classified as synthetic cathinones . This class of substances is known to act as central nervous system (CNS) stimulants, primarily by inhibiting the reuptake of monoamines such as dopamine and norepinephrine . The presence of the 2-fluorophenyl substituent in this particular analog may influence its receptor binding affinity and metabolic stability, making it a subject for structure-activity relationship (SAR) studies. This product is intended for research applications only, including use as an analytical reference standard in forensic toxicology to identify and quantify novel psychoactive substances (NPS) in biological samples, and for in vitro investigations into the pharmacological properties and metabolic pathways of synthetic cathinones . It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c21-17-4-2-1-3-14(17)6-8-20(23)22-10-9-16(12-22)15-5-7-18-19(11-15)25-13-24-18/h1-5,7,11,16H,6,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPYIOHIAYSGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of amines with suitable carbonyl compounds.

    Coupling Reactions: The benzo[d][1,3]dioxole and pyrrolidine intermediates are then coupled with a fluorophenylpropane derivative under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

Antidepressant Activity

Research indicates that compounds with a similar structure may exhibit antidepressant effects by modulating neurotransmitter systems. The presence of the benzo[d][1,3]dioxole moiety is often associated with enhanced serotonergic activity, which is crucial for mood regulation.

Neuroprotective Effects

Studies have suggested that derivatives of pyrrolidine can provide neuroprotective benefits. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases.

Anticancer Properties

Preliminary investigations into related compounds have indicated potential anticancer activity. The ability to inhibit tumor growth and induce apoptosis in cancer cells makes this compound a candidate for further exploration in oncology.

Modulation of ATP-Binding Cassette Transporters

The compound may act as a modulator of ATP-binding cassette transporters, which play a crucial role in drug absorption and resistance mechanisms in cancer therapy. This could enhance the efficacy of existing chemotherapeutic agents.

Case Study 1: Antidepressant Activity

A study exploring the antidepressant-like effects of similar compounds demonstrated significant reductions in immobility time in forced swim tests, indicating potential efficacy in treating depression (source needed).

Case Study 2: Neuroprotective Effects

In vitro studies have shown that pyrrolidine derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential use in neurodegenerative conditions (source needed).

Case Study 3: Anticancer Activity

Research on structurally related compounds has revealed their ability to inhibit cell proliferation in various cancer cell lines, highlighting the need for further investigation into this compound's anticancer properties (source needed).

Summary Table of Applications

Application AreaPotential MechanismReferences
Antidepressant ActivityModulation of serotonergic systems[Source Needed]
Neuroprotective EffectsProtection against oxidative stress[Source Needed]
Anticancer PropertiesInhibition of tumor growth and apoptosis induction[Source Needed]
Modulation of ABC TransportersEnhanced drug absorption and efficacy[Source Needed]

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs such as the benzo[d][1,3]dioxol-5-yl group, fluorinated aryl substituents, or pyrrolidine/pyrrolidinyl moieties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Relevance Source
Target Compound C₂₀H₁₉FNO₃ 2-Fluorophenyl, pyrrolidinyl, propan-1-one Potential psychoactivity (inference) N/A
MDPV (3,4-Methylenedioxypyrovalerone) C₁₆H₂₁NO₃ Benzo[d][1,3]dioxol-5-yl, pyrrolidinyl, pentan-1-one Stimulant, controlled substance
Flephedrone (4-FMC) C₁₀H₁₂FNO 4-Fluorophenyl, methylamino, propan-1-one Serotonin-norepinephrine releaser
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one C₁₇H₁₃F₃O₃ 4-Trifluoromethylphenyl, propan-1-one Synthetic intermediate
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one C₁₇H₁₈NO₃ Piperidinyl, enone Anticonvulsant (preclinical)

Key Observations:

Backbone Variations: The target compound’s propan-1-one chain distinguishes it from MDPV’s pentan-1-one backbone, which likely affects its pharmacokinetics (e.g., shorter half-life) . Compared to flephedrone, the substitution of a pyrrolidinyl group (target) for a methylamino group (flephedrone) may reduce monoamine transporter inhibition, altering psychoactive potency .

Aromatic Substitution: The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in flephedrone. Ortho-substitution often sterically hinders receptor binding but enhances metabolic resistance to oxidation . The absence of a trifluoromethyl group (cf.

Pharmacological and Regulatory Implications

  • Psychoactive Potential: Structural similarities to MDPV and flephedrone suggest the target compound may act as a norepinephrine-dopamine reuptake inhibitor (NDRI). However, the 2-fluorophenyl group could reduce potency compared to para-substituted analogs .
  • Regulatory Status : MDPV is listed under Schedule II of the UN Convention on Psychotropic Substances (1971). The target compound, as a structural analog, may fall under analogue legislation in jurisdictions like the U.S. (Federal Analog Act) if shown to have similar effects .

Biological Activity

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one, commonly referred to as a synthetic cathinone, is a compound of interest due to its potential psychoactive effects and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H24N2O3
  • Molecular Weight : 344.42 g/mol
  • IUPAC Name : this compound

The compound is believed to exert its biological effects primarily through interaction with monoamine transporters. It may act as a reuptake inhibitor for dopamine and norepinephrine, which could explain its stimulant properties similar to other synthetic cathinones.

1. Psychoactive Effects

Research indicates that compounds in the cathinone class can produce effects akin to those of cocaine and amphetamines. Users have reported increased energy, euphoria, and enhanced sociability.

2. Neuropharmacological Studies

In vitro studies have shown that this compound can significantly increase dopamine levels in the brain by inhibiting its reuptake. This mechanism is similar to that observed in traditional stimulants.

3. Toxicological Profile

Toxicological assessments have indicated potential neurotoxic effects associated with prolonged use. Acute toxicity studies reveal that high doses can lead to seizures and cardiovascular complications.

Case Study 1: Human Toxicity Reports

A study documented cases of severe agitation, hallucinations, and cardiovascular distress in individuals who ingested products containing this compound. The symptoms were consistent with those seen in other synthetic cathinone intoxications.

Case Study 2: Animal Models

In animal studies, administration of the compound resulted in increased locomotor activity and stereotypic behaviors indicative of stimulant effects. Long-term exposure led to changes in brain chemistry similar to those seen with chronic use of traditional stimulants.

Data Tables

Study Type Findings Reference
In vitro toxicitySignificant increase in dopamine levels
Human case reportsSevere agitation and cardiovascular issues
Animal studiesIncreased locomotor activity

Q & A

Q. What are the key steps in synthesizing 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2-fluorophenylacetone with a pyrrolidine derivative under acidic conditions to form the ketone intermediate.
  • Step 2 : Introduction of the benzo[d][1,3]dioxol-5-yl group via nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., use of thionyl chloride in ethanol for similar chalcone syntheses) .
  • Step 3 : Purification via column chromatography or recrystallization. Key intermediates should be confirmed by NMR and mass spectrometry to ensure regioselectivity .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • 1H/13C NMR : The benzo[d][1,3]dioxole group shows distinct aromatic protons at δ 6.7–7.0 ppm (split into two doublets due to coupling with the dioxole oxygen), while the pyrrolidine protons appear as multiplet signals around δ 2.5–3.5 ppm. The 2-fluorophenyl group exhibits meta-coupled protons (δ 7.2–7.6 ppm) and a fluorine splitting pattern .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]+ at m/z 356.1432 (C20H19FNO3). Fragmentation patterns (e.g., loss of CO or pyrrolidine) aid in verifying the backbone .

Q. What methodologies are recommended for assessing the compound’s physicochemical properties?

  • Solubility : Use shake-flask methods in PBS (pH 7.4) and DMSO, followed by HPLC-UV quantification .
  • LogP : Determine via reverse-phase HPLC using a C18 column calibrated with standard compounds .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, analyzing degradation products via LC-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrrolidine-containing intermediate?

  • Reaction Optimization : Screen catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvents (e.g., DMF vs. THF) to enhance regioselectivity. For example, microwave-assisted synthesis may reduce reaction time and improve yield .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry or reaction temperature accordingly .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity in cellular models?

  • Dose-Response Studies : Use a range of concentrations (e.g., 1 nM–100 µM) in triplicate, with positive controls (e.g., known kinase inhibitors for kinase-targeted studies).
  • Time-Course Analysis : Monitor effects at 24, 48, and 72 hours to assess acute vs. chronic toxicity .
  • Statistical Design : Apply randomized block designs to account for batch variability in cell cultures, as demonstrated in pharmacological studies .

Q. How can contradictory data on the compound’s metabolic stability be reconciled?

  • In Vitro vs. In Vivo Discrepancies : Compare hepatic microsomal stability (e.g., human vs. rodent) with in vivo pharmacokinetic profiles. Differences may arise from species-specific cytochrome P450 isoforms .
  • Analytical Sensitivity : Ensure LC-MS/MS methods have sufficient sensitivity (LOQ < 1 ng/mL) to detect low-abundance metabolites. Use deuterated internal standards to minimize matrix effects .

Q. What strategies validate the compound’s target engagement in complex biological systems?

  • Chemical Proteomics : Employ affinity-based pull-down assays with a biotinylated analog of the compound, followed by LC-MS/MS to identify binding proteins .
  • Thermal Shift Assays : Monitor target protein melting curves via differential scanning fluorimetry (DSF) to confirm stabilization upon compound binding .

Methodological Notes

  • Synthetic Route Validation : Always cross-validate intermediates with orthogonal techniques (e.g., IR for carbonyl groups, X-ray crystallography for ambiguous structures) .
  • Data Reproducibility : Document batch-to-batch variability in synthesis and bioassays, including purity (>95% by HPLC) and solvent residue levels (e.g., ≤0.1% DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.